molecular formula C18H21FN2O4 B2705493 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-77-6

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2705493
CAS No.: 2034361-77-6
M. Wt: 348.374
InChI Key: BDQZIVNKGPGKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a versatile chemical compound used in scientific research. It exhibits unique properties that allow its application in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the 3-(3-Fluoro-4-methylphenyl)propanoyl intermediate. This intermediate is then reacted with piperidin-4-yl and oxazolidine-2,4-dione under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies of biochemical pathways and molecular interactions.

    Medicine: As a potential therapeutic agent or in drug development.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.

    2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.

    2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide.

Uniqueness

3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-12-2-3-13(10-15(12)19)4-5-16(22)20-8-6-14(7-9-20)21-17(23)11-25-18(21)24/h2-3,10,14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQZIVNKGPGKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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